molecular formula C25H19ClN4O2S2 B2823350 2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 1223838-88-7

2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide

Cat. No. B2823350
CAS RN: 1223838-88-7
M. Wt: 507.02
InChI Key: GEIVYJVDJYJCAP-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It belongs to the 4-quinazoline group, which is known for its hypnotic and anticonvulsive properties .


Synthesis Analysis

The synthesis of this compound involves substituting the benzene ring in the quinazolone molecule by the pyridine ring . The synthesis can be achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .


Molecular Structure Analysis

The molecular formula of the compound is C17H15N3O3 . The molecular weight is 309.32 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.32 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Heterocyclic Synthesis

Thiourea-acetamides, structurally similar to the compound , serve as precursors in the synthesis of various heterocycles, employing cascade reactions for efficient atom economy. For instance, they can react with benzils to yield functionalized thiohydantoins, or with benzaldehydes and ethyl cyanoacetate or malononitrile to form imidazo[1,2-c]pyrimidines, highlighting the compound's utility in synthesizing crucial heterocycles in medicinal chemistry (Schmeyers & Kaupp, 2002).

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines, structurally related to the compound, have been explored as potential thymidylate synthase inhibitors, a key target in anticancer therapy. The synthesis involves a series of reactions, including Heck coupling, cyclization, and condensation, demonstrating the compound's relevance in creating analogs with potential medicinal applications (Gangjee, Qiu, & Kisliuk, 2004).

Crystal Structure Insights

The crystal structures of similar acetamide derivatives reveal a folded conformation around the thioacetamide bridge, indicating intramolecular interactions that could influence the compound's reactivity and interaction with biological targets. This understanding is vital for drug design and predicting the compound's behavior in biological systems (Subasri et al., 2016).

Antitumor and Antimicrobial Applications

Compounds structurally akin to the molecule have been synthesized with expectations of antitumor activity. The specific structures and functional groups introduced during synthesis play a critical role in the compound's biological activity, illustrating the compound's potential in cancer therapy (Kadah, 2016). Furthermore, thienopyrimidine linked rhodanine derivatives, resembling the compound, have shown promising antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents (Kerru et al., 2019).

Safety and Hazards

The safety, risk, and hazard information for this compound is not available in the current data .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological efficacy. It would be beneficial to establish relations between the chemical constitution and the pharmacological efficacy .

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as an irreversible inhibitor of the EGFR . It binds to the ATP-binding site of the enzyme, thereby blocking the attachment of ATP and subsequent activation of the receptor. The inhibition prevents the receptor from activating the downstream proteins in the signal transduction pathway that are necessary for the proliferation of cancer cells .

Biochemical Pathways

The EGFR pathway is involved in cell growth and proliferation. When this compound inhibits EGFR, it prevents the activation of the PI3K-AKT pathway, which is responsible for cell survival, and the RAS-RAF-MEK-ERK pathway, which is responsible for cell proliferation .

Pharmacokinetics

The compound has been optimized for improved pharmacokinetic properties . It has good aqueous solubility, which is important for oral bioavailability. The compound potently inhibits the EGFR at the nanomolar level, indicating a strong affinity for its target .

Result of Action

The inhibition of EGFR by this compound results in reduced proliferation of cancer cells. Specifically, it has shown strong antiproliferative activity against H1975 non-small cell lung cancer cells . It also shows promising antitumor efficacy in a murine EGFR-driven H1975 xenograft model .

properties

IUPAC Name

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S2/c26-19-11-5-4-9-17(19)13-28-20(31)15-33-25-29-21-18-10-6-12-27-23(18)34-22(21)24(32)30(25)14-16-7-2-1-3-8-16/h1-12H,13-15H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIVYJVDJYJCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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